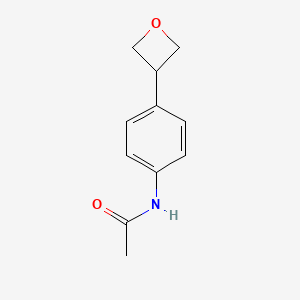

N-(4-(Oxetan-3-YL)phenyl)acetamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N-[4-(oxetan-3-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-8(13)12-11-4-2-9(3-5-11)10-6-14-7-10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAUNJYJQCMRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Oxetan 3 Yl Phenyl Acetamide

Strategies for Oxetane (B1205548) Ring Synthesis and Functionalization

The synthesis of the oxetane ring, a strained four-membered ether, presents unique challenges due to its inherent ring strain. acs.org Nevertheless, several effective strategies have been developed for its construction and subsequent functionalization.

Intramolecular Cyclization Approaches for Oxetane Formation

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the oxetane ring. This approach typically involves the formation of a carbon-oxygen bond in a suitably functionalized acyclic precursor.

One of the most common methods is the intramolecular Williamson ether synthesis . This reaction involves a base-mediated nucleophilic substitution where an alcohol attacks an aliphatic carbon bearing a good leaving group in a 1,3-relationship. acs.org While generally effective, the yields can sometimes be modest due to competing side reactions like Grob fragmentation. acs.org The success of this method is often substrate-dependent. acs.org For instance, the cyclization of 1,3-diols is a common route, where one hydroxyl group is selectively converted to a good leaving group (e.g., tosylate or mesylate) followed by base-induced ring closure. acs.org

Another approach involves the iodine-mediated conversion of Michael adducts of malonates with enones, which can lead to the formation of oxetanes with high diastereoselectivity. acs.org Additionally, 3,3-disubstituted oxetanes can be synthesized from substituted dimethyl malonates through a sequence involving reduction to the diol, selective tosylation, and base-mediated cyclization, with reported yields for the Williamson etherification step ranging from 59% to 87%. acs.org

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a direct route to oxetanes. chemrxiv.orgnih.gov This reaction is typically initiated by UV light, which can limit its applicability and scalability. chemrxiv.org However, recent advancements have led to the development of visible-light-mediated Paternò-Büchi reactions using photocatalysts, which can provide access to a variety of functionalized oxetanes in high yields. chemrxiv.org

| Intramolecular Cyclization Method | Precursor | Key Reagents | Advantages | Disadvantages | Reference |

| Williamson Ether Synthesis | 1,3-Diol | Base (e.g., NaH, KOtBu), Tosyl chloride or Mesyl chloride | Widely applicable, uses common reagents | Can have modest yields due to side reactions | acs.org |

| Iodine-Mediated Cyclization | Michael adduct of malonate and enone | Iodine | High diastereoselectivity | Substrate-specific | acs.org |

| Paternò-Büchi Reaction | Carbonyl compound and alkene | UV light or visible light with photocatalyst | Direct [2+2] cycloaddition | UV light can be harsh, limited substrate scope for visible light | chemrxiv.orgnih.gov |

Oxetane Ring-Opening Reactions and Rearrangements

The strained nature of the oxetane ring makes it susceptible to ring-opening reactions by various nucleophiles and electrophiles. acs.org These reactions are often catalyzed by acids and can proceed with high regioselectivity depending on the substitution pattern of the oxetane and the nature of the attacking species. magtech.com.cn

For instance, 3-phenyloxetane can undergo ring-opening upon treatment with organolithium reagents in the presence of a Lewis acid like BF3·OBu2. nih.gov Similarly, Lewis acid-catalyzed ring-opening of oxetanes with hydrogen peroxide can afford 1,3-hydroperoxy alcohols. acs.org

Rearrangement reactions of oxetanes have also been explored. For example, base-mediated rearrangement of 3-(nitromethylene)oxetanes can lead to the formation of isoxazoles. acs.org Additionally, acid-catalyzed rearrangements of 3-aryloxirane-2-carboxamides, which share the strained three-membered ring characteristic with oxetanes, can lead to the formation of quinolin-2(1H)-ones, highlighting the potential for complex molecular rearrangements originating from strained heterocyclic systems. nih.gov

| Reaction Type | Substrate | Reagents | Product | Reference |

| Nucleophilic Ring-Opening | 3-Phenyloxetane | PhLi, BF3·OBu2 | Chiral alcohol | nih.gov |

| Acid-Catalyzed Ring-Opening | Enantioenriched oxetane | H2O2, Lewis Acid | 1,3-Hydroperoxy alcohol | acs.org |

| Base-Mediated Rearrangement | 3-(Nitromethylene)oxetane | iPr2EtN | Isoxazole-4-carboxaldehyde | acs.org |

Incorporation of Oxetan-3-yl Moiety via Cross-Coupling or Radical Reactions

The direct introduction of the oxetan-3-yl group onto an aromatic ring can be achieved through modern synthetic methodologies such as cross-coupling and radical reactions.

Cross-coupling reactions have proven to be powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which typically involves a palladium catalyst to couple an organoboron compound with an organic halide, is a versatile method for creating C-C bonds. libretexts.orgudel.edu While less common for alkyl-aryl couplings, specific conditions have been developed for such transformations. The Buchwald-Hartwig amination is another palladium-catalyzed reaction that is widely used for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This could be a potential route to synthesize the aniline (B41778) precursor of the target molecule.

Radical reactions also offer a pathway to functionalize aromatic rings with an oxetane moiety. The Minisci reaction, for example, involves the addition of a radical to a protonated heterocycle. acs.org This method has been successfully used to introduce oxetan-3-yl groups into various heteroaromatic systems. acs.org Photoredox catalysis has also emerged as a mild and efficient way to generate radicals for C-C bond formation, including the functionalization of benzylic oxetanes. chemrxiv.org

| Reaction Type | Oxetane Precursor | Aromatic Partner | Catalyst/Reagent | Key Features | Reference |

| Suzuki-Miyaura Coupling | Oxetane-3-boronic acid/ester | Aryl halide | Palladium catalyst, Base | Forms C-C bond | libretexts.orgudel.edu |

| Buchwald-Hartwig Amination | 3-Bromooxetane | Aniline | Palladium catalyst, Base | Forms C-N bond | wikipedia.orglibretexts.org |

| Minisci Reaction | 3-Iodooxetane | Heteroaromatic base | Radical initiator | Radical addition to protonated heterocycle | acs.org |

| Photoredox Catalysis | 3-Aryl-3-carboxylic acid oxetane | Activated alkene | Photocatalyst | Mild generation of tertiary benzylic oxetane radicals | chemrxiv.org |

Synthetic Routes to N-Phenylacetamide Derivatives

The formation of the N-phenylacetamide moiety is a crucial step in the synthesis of the target compound. This is typically achieved through the acylation of a corresponding aniline derivative.

Amide Bond Formation via Acylation Reactions

The acetylation of anilines is a classic and efficient method for the formation of N-phenylacetamides. This nucleophilic acyl substitution reaction is commonly carried out using acetylating agents such as acetic anhydride or acetyl chloride. uomustansiriyah.edu.iqijtsrd.com The reaction is often performed in the presence of a base, such as sodium acetate, to neutralize the acid byproduct and drive the reaction to completion. uomustansiriyah.edu.iq For anilines with low solubility in water, the reaction can be facilitated by first dissolving the aniline in an acidic aqueous solution to form the more soluble aniline hydrochloride salt. uomustansiriyah.edu.iq

Recent developments have also explored more environmentally friendly and milder conditions for acetylation, such as using glacial acetic acid with a Lewis acid catalyst or employing visible-light-induced functionalization of anilines. ijtsrd.com

| Acetylating Agent | Catalyst/Additive | Reaction Conditions | Advantages | Reference |

| Acetic Anhydride | Sodium Acetate | Aqueous medium | High yielding, common reagents | uomustansiriyah.edu.iq |

| Acetyl Chloride | Glacial Acetic Acid | Heating | Effective for less reactive anilines | youtube.com |

| Glacial Acetic Acid | Lewis Acid (e.g., MgSO4·7H2O) | Heating | Environmentally benign, high atom economy | ijtsrd.com |

| Diacetyl | Visible Light | Aqueous medium | Green and efficient, mild conditions | nih.gov |

Introduction of Substituted Phenyl Moieties

The synthesis of N-(4-(Oxetan-3-YL)phenyl)acetamide requires the preparation of the key intermediate, 4-(oxetan-3-yl)aniline. A direct and efficient route to this compound is the reductive amination of oxetan-3-one with p-nitroaniline, followed by the reduction of the nitro group. nih.gov Reductive amination involves the condensation of a carbonyl compound with an amine to form an imine, which is then reduced in situ to the corresponding amine. nih.gov

Alternatively, the 4-(oxetan-3-yl)phenyl moiety can be constructed by first preparing an N-(4-halophenyl)acetamide and then introducing the oxetane ring via a cross-coupling reaction. For example, a Suzuki coupling of N-(4-bromophenyl)acetamide with an oxetan-3-ylboronic acid derivative could potentially yield the target compound.

Another strategy involves the direct reductive amination of oxetan-3-one with aniline, although this may lead to a mixture of mono- and di-substituted products.

| Strategy | Starting Materials | Key Reactions | Advantages |

| Reductive Amination then Acetylation | Oxetan-3-one, p-Nitroaniline | Reductive amination, Nitro group reduction, Acetylation | Convergent and efficient |

| Acetylation then Cross-Coupling | 4-Bromoaniline, Acetic anhydride, Oxetane-3-boronic acid | Acetylation, Suzuki coupling | Modular approach |

Convergent and Divergent Synthetic Pathways for this compound

Synthesis of Oxetan-3-yl-substituted Phenylamine Precursors

Reductive Amination: A direct and widely utilized method for synthesizing 4-(oxetan-3-yl)aniline involves the reductive amination of oxetan-3-one with p-nitroaniline, followed by the reduction of the nitro group. Alternatively, a direct reductive amination of aniline can be employed, though this may require more careful control of reaction conditions to avoid over-alkylation.

The process begins with the reaction between an aniline derivative and oxetan-3-one to form an intermediate imine or enamine, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity.

Table 1: Synthesis of 4-(Oxetan-3-yl)aniline via Reductive Amination

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | p-Nitroaniline, Oxetan-3-one | NaBH(OAc)₃, Dichloroethane (DCE), Acetic Acid, Room Temp | N-(4-nitrophenyl)oxetan-3-amine |

Palladium- and Nickel-Catalyzed Cross-Coupling: An alternative, convergent approach involves the formation of the aryl-oxetane bond using transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for this purpose. acs.orgnih.govacs.org This strategy typically involves the reaction of an oxetane-containing boronic acid derivative with an appropriately substituted aryl halide (e.g., 4-bromo-1-nitrobenzene or 1-bromo-4-isocyanatobenzene). A nickel-mediated variant of the Suzuki coupling has also been shown to be efficient for installing oxetan-3-yl motifs onto aromatic systems. nih.govacs.org

The key oxetane building block for this reaction can be oxetan-3-ylboronic acid pinacol ester, which is coupled with a protected aniline derivative, such as 4-bromoaniline, followed by deprotection.

Table 2: Synthesis of 4-(Oxetan-3-yl)aniline via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base/Solvent | Product |

|---|---|---|---|---|

| 4-Bromoaniline | Oxetan-3-ylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane, H₂O | 4-(Oxetan-3-yl)aniline |

| 4-Iodonitrobenzene | Oxetan-3-ylboronic acid | NiCl₂(dppp) | K₃PO₄ / Toluene | 4-(Oxetan-3-yl)nitrobenzene* |

*Requires subsequent reduction of the nitro group to yield the desired aniline.

Strategic Coupling Reactions for this compound Assembly

The final step in the synthesis of this compound is the acylation of the 4-(oxetan-3-yl)aniline precursor. This is a standard and typically high-yielding N-acetylation reaction. libretexts.org The nucleophilic amino group of the aniline derivative attacks the electrophilic carbonyl carbon of an acetylating agent.

Common acetylating agents for this transformation include acetyl chloride and acetic anhydride. The reaction is often carried out in the presence of a mild base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion. scribd.com

Table 3: Final Assembly of this compound

| Starting Material | Acetylating Agent | Base/Solvent | Conditions | Product |

|---|---|---|---|---|

| 4-(Oxetan-3-yl)aniline | Acetyl Chloride | Pyridine / Dichloromethane (DCM) | 0 °C to Room Temp | This compound |

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

While this compound itself is achiral, the introduction of substituents on the oxetane ring can create chiral centers, leading to enantiomeric analogues. The synthesis and separation of these stereoisomers are of significant interest in medicinal chemistry.

Stereoselective synthesis aims to produce a single enantiomer directly. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For oxetane-containing compounds, a common strategy is the asymmetric ring-opening of prochiral or meso-oxetanes, or the use of enantiomerically enriched building blocks. rsc.orgacs.org Biocatalytic methods, employing enzymes like halohydrin dehalogenases, have emerged as powerful tools for the enantioselective formation and ring-opening of oxetanes, providing access to chiral γ-substituted alcohols that can serve as precursors. researchgate.net

Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. For oxetane derivatives, methods such as preparative chiral High-Performance Liquid Chromatography (HPLC) are often employed. Another approach is photochemical kinetic resolution, where a chiral photosensitizer selectively catalyzes the degradation of one enantiomer in a racemic mixture, thereby enriching the other. nih.govbohrium.com

Exploration of Chemical Reactivity and Derivatization Pathways

The chemical reactivity of this compound is primarily dictated by its three main components: the acetamide (B32628) moiety, the phenyl ring, and the oxetane ring. Derivatization can be targeted at the acetamide group or the phenyl ring to modulate the compound's properties.

Modifications at the Acetamide Moiety (e.g., N-alkylation, hydrolysis)

The acetamide group offers several handles for chemical modification.

Hydrolysis: The amide bond can be hydrolyzed under either acidic or basic conditions to yield the parent amine, 4-(oxetan-3-yl)aniline. youtube.com This reaction is useful for removing the acetyl group if it is used as a protecting group during other synthetic transformations. openstax.org Prolonged heating is typically required for this transformation. youtube.comarkat-usa.org

Acid-catalyzed hydrolysis: Treatment with aqueous acid (e.g., HCl) produces the corresponding ammonium salt and acetic acid.

Base-catalyzed hydrolysis: Saponification with an aqueous base (e.g., NaOH) yields the free amine and a carboxylate salt. arkat-usa.org

N-Alkylation: The nitrogen atom of the acetamide can be alkylated, although this is often more challenging than the alkylation of a simple amine due to the reduced nucleophilicity of the nitrogen. researchgate.netsemanticscholar.org The reaction typically requires a strong base to deprotonate the amide, forming an amidate anion, which then reacts with an alkyl halide. derpharmachemica.com Phase-transfer catalysts can be employed to facilitate this reaction. semanticscholar.org

Functionalization and Derivatization of the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is directed by the two existing substituents: the acetamido group (-NHCOCH₃) and the oxetan-3-yl group.

The acetamido group is a moderately activating, ortho-, para-directing group. openstax.org Its activating effect is less pronounced than that of a free amino group because the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group. tiwariacademy.com The oxetan-3-yl group, being an alkyl-type substituent, is weakly activating and also ortho-, para-directing.

Since both groups direct incoming electrophiles to the ortho and para positions, and the para position is already occupied by the oxetan-3-yl group relative to the acetamido group, substitution is expected to occur at the positions ortho to the more powerful activating group, the acetamido moiety (positions 2 and 6).

Table 4: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Product(s) |

|---|---|---|

| Bromination | Br₂, Acetic Acid | N-(2-bromo-4-(oxetan-3-yl)phenyl)acetamide |

| Nitration | HNO₃, H₂SO₄ | N-(2-nitro-4-(oxetan-3-yl)phenyl)acetamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(2-acyl-4-(oxetan-3-yl)phenyl)acetamide |

These derivatization pathways allow for the synthesis of a wide range of analogues, enabling the fine-tuning of the molecule's physicochemical and biological properties.

Molecular Structure, Conformation, and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Elucidation (e.g., 2D NMR, High-Resolution Mass Spectrometry)

The structural identity of N-(4-(Oxetan-3-YL)phenyl)acetamide and its analogs is unequivocally established through a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides precise mass-to-charge ratio data, confirming the molecular formula. For instance, the mass spectrum of a synthesized N-(4-aminophenyl) acetamide (B32628), a related precursor, showed a molecular ion peak at m/z = 151.1 (M+1), consistent with its expected molecular weight. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques, offers a detailed map of the molecular framework. In the ¹H NMR spectrum of related acetanilide (B955) compounds like Phenacetin, the aromatic protons typically exhibit a doublet of doublets pattern, characteristic of para-substitution on the phenyl ring. thermofisher.com The acetamide N-H proton often appears as a broad singlet due to the quadrupolar relaxation of the adjacent nitrogen atom. thermofisher.com The signals corresponding to the oxetane (B1205548) ring protons in this compound would present a distinct set of multiplets, the chemical shifts and coupling constants of which are crucial for confirming the ring's presence and its connectivity to the phenyl group.

For analogous structures, ¹³C NMR spectroscopy provides further confirmation. For example, in N-methyl-N-(p-tolyl)acetamide, the carbonyl carbon of the acetamide group appears around 170.86 ppm, while the aromatic carbons and the methyl carbons show characteristic signals. rsc.org Dynamic NMR studies on similar acetamides have also been used to investigate rotational barriers and conformational dynamics. researchgate.net

Table 1: Representative Spectroscopic Data for Acetamide Analogues

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |

| N-Methyl-N-phenylacetamide | 7.41 (t, 2H), 7.33 (t, 1H), 7.18 (d, 2H), 3.26 (s, 3H), 1.86 (s, 3H) | 170.70, 144.72, 129.85, 127.83, 127.20, 37.28, 22.55 | 149 rsc.org |

| N-methyl-N-(p-tolyl)acetamide | 7.21 (d, 2H), 7.07 (d, 2H), 3.24 (s, 3H), 2.38 (s, 3H), 1.86 (s, 3H) | 170.86, 142.16, 137.73, 130.41, 126.92, 37.31, 22.49, 21.18 | 163 rsc.org |

| N-(4-Formylphenyl)-N-methylacetamide | 10.02 (s, 1H), 7.94 (d, 2H), 7.38 (d, 2H), 3.32 (s, 3H), 1.97(s, 3H) | 190.9, 170.0, 149.7, 135.0, 131.0, 127.4, 37.2, 22.6 | 177 rsc.org |

Crystallographic Analysis of this compound and its Key Analogues

In a study of the analogous compound N-(4-Methoxy-3-nitro-phen-yl)acetamide, the acetamide group was found to be nearly coplanar with the phenyl ring, with a C-N-C-O torsion angle close to zero [0.2 (4)°]. nih.gov This planarity suggests a degree of resonance delocalization between the amide group and the aromatic ring. The nitro group in this analogue was observed to be twisted out of the phenyl plane. nih.gov In the crystal lattice, hydrogen bonding plays a significant role, with the N-H group acting as a hydrogen bond donor. nih.gov

For N-phenyl-N-(pyridin-4-yl)acetamide, the amide unit is also nearly planar. researchgate.net However, the phenyl and pyridine (B92270) rings are significantly twisted with respect to the amide plane, with dihedral angles of 58.40(5)° and 61.51(5)°, respectively. researchgate.net This indicates a lack of conjugation between the aromatic rings and the amide unit in this particular conformation. researchgate.net

The crystal structure of this compound would be expected to exhibit a similar planarity of the acetamide and phenyl groups, with the oxetane ring adopting a specific puckered conformation. The nature and extent of intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, as well as potential interactions with the oxetane oxygen, would also be elucidated.

Table 2: Crystallographic Data for an Acetamide Analogue

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-phenyl-N-(pyridin-4-yl)acetamide | Monoclinic | P2₁/n | 9.097(7) | 11.824(11) | 10.128(10) | 106.64(2) | 1043.8(16) | 4 researchgate.net |

Conformational Analysis and Dynamics of the Oxetane Ring within the this compound Framework

The four-membered oxetane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org The degree of puckering is influenced by the substituents on the ring. acs.org In the case of this compound, the phenylacetamide group at the 3-position will significantly influence the conformational preference of the oxetane ring.

Computational studies and dynamic NMR experiments can provide insights into the conformational dynamics of the oxetane ring. researchgate.netacs.org The ring can undergo a puckering inversion process, and the energy barrier for this process depends on the nature and size of the substituents. The oxetane ring is known to act as a "conformational lock," rigidifying the structure to some extent. acs.org This conformational constraint can be advantageous in medicinal chemistry for optimizing binding to biological targets. acs.org The conformational preference of the oxetane ring will also dictate the relative orientation of the phenylacetamide moiety, which can have implications for its intermolecular interactions.

Influence of Substituents on Molecular Geometry and Electronic Structure

The introduction of substituents on either the phenyl ring or the acetamide group of this compound can significantly alter its molecular geometry and electronic properties. The Hammett equation provides a quantitative framework for understanding these substituent effects. nih.govnih.gov

Substituents also impact the molecular geometry. For example, in a series of substituted Y–R–X systems, the strength of the substituent effect was found to decay with the length of the spacer (R) between the substituent (X) and the functional group (Y). nih.govnih.gov The type of spacer and the nature of the functional group also play a crucial role. nih.govnih.gov In the context of this compound, the phenyl ring acts as the spacer, and modifications to this ring or the acetamide group will modulate the electronic communication between the substituent and the rest of the molecule.

Structure Activity Relationship Sar and Mechanistic Investigations in Vitro/preclinical

Rational Design Principles for N-(4-(Oxetan-3-YL)phenyl)acetamide Analogues

The rational design of analogues of this compound is guided by established principles of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The oxetane (B1205548) ring, a four-membered cyclic ether, is a key feature of the parent compound, likely contributing to its physicochemical properties such as solubility and metabolic stability. nih.govtbzmed.ac.irmdpi.com Systematic modifications of this ring can have profound effects on biological activity.

Key modifications could include:

Substitution at other positions: While the parent compound is substituted at the 3-position, exploring substitutions at the 2- and 4-positions could alter the molecule's vectoral projection and interaction with target proteins.

Introduction of stereochemistry: If not already defined, the stereochemistry at the 3-position of the oxetane ring can be critical for activity. For other bioactive molecules, a specific enantiomer has been shown to be significantly more potent.

Ring homologation or contraction: Replacing the oxetane with azetidine, cyclobutane (B1203170), or cyclopentane (B165970) rings would probe the importance of the ether oxygen and the ring strain for biological activity. For instance, in some matrix metalloproteinase (MMP) inhibitors, replacement of the oxetane moiety with other cyclic systems like piperazine (B1678402) or cyclopropane (B1198618) resulted in a significant loss of activity. tbzmed.ac.ir

Bioisosteric replacement: The oxetane can be considered a bioisostere of a carbonyl or a gem-dimethyl group. nih.gov Investigating analogues where the oxetane is replaced by these functionalities could clarify its role in target binding.

| Modification | Rationale | Potential Impact |

|---|---|---|

| Substitution at C2 or C4 | Explore new binding interactions | Altered potency and selectivity |

| Introduction of stereocenters | Optimize chiral interactions with target | Increased potency and selectivity |

| Ring homologation (e.g., to tetrahydrofuran) | Assess the impact of ring size and strain | Changes in binding affinity and pharmacokinetics |

| Bioisosteric replacement (e.g., with cyclobutane or azetidine) | Determine the importance of the ether oxygen for H-bonding | Modified target engagement and properties |

For phenylacetamide derivatives, the introduction of different functional groups on the phenyl ring has been shown to modulate their cytotoxic and anticancer activities. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety exhibited higher cytotoxic effects compared to those with a methoxy (B1213986) group. nih.gov Similarly, for other phenylacetamide derivatives, halogen substituents (F, Cl, Br) and a nitro group at various positions on the phenyl ring led to potent cytotoxic effects against cancer cell lines. tbzmed.ac.ir

| Substituent | Position | Observed Effect in Related Phenylacetamides | Reference |

|---|---|---|---|

| Nitro (NO2) | para | Strong cytotoxic effect | tbzmed.ac.ir |

| Halogens (F, Cl, Br) | ortho, meta, para | Potent cytotoxic effects | tbzmed.ac.irijcce.ac.ir |

| Methoxy (OCH3) | para | Lower cytotoxic effect compared to nitro group | nih.gov |

The acetamide (B32628) linker connecting the phenyl ring to the terminal methyl group is another critical site for modification. Its length, rigidity, and hydrogen-bonding capacity can be altered to optimize interactions with the target protein.

Potential modifications include:

Altering the alkyl chain: Replacing the methyl group of the acetamide with longer or branched alkyl chains can explore additional hydrophobic pockets in the binding site.

Introducing different functional groups: Replacing the amide with other linkers such as sulfonamides, ureas, or carbamates can change the hydrogen bonding pattern and conformational flexibility. nih.govchemdiv.com

Cyclization: Constraining the acetamide linker within a heterocyclic ring system could enhance potency by reducing the entropic penalty upon binding.

In Vitro Biological Activity Profiling and Screening

To elucidate the therapeutic potential of this compound and its analogues, a comprehensive in vitro biological profiling is essential. This involves screening against a panel of relevant enzymes and utilizing cellular assays to assess their biological response.

Based on the structural motifs present in this compound, several enzymes have been identified as potential targets.

N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA): NAAA is a cysteine amidase that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). escholarship.org Inhibitors of NAAA are sought after for their potential anti-inflammatory and analgesic effects. ijcce.ac.ir The oxetane moiety, particularly in β-lactone-containing compounds, has been found in potent NAAA inhibitors. escholarship.org Structure-activity relationship studies of oxazolidone derivatives as NAAA inhibitors have shown that the potency is dependent on the size, flexibility, and lipophilicity of terminal groups. nih.gov

α-Glucosidase: Inhibitors of α-glucosidase are used in the management of type 2 diabetes. nih.gov Various acetamide derivatives have been investigated as α-glucosidase inhibitors. For instance, N-{[(substituted-4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives have shown inhibitory activity against this enzyme. nih.gov

CTPS1 (CTP synthase 1): CTPS1 is involved in the de novo synthesis of pyrimidine (B1678525) nucleotides and is a target in cancer and immunology. While direct evidence for this compound is lacking, the general scaffold could be explored for this target.

monoacylglycerol lipase (B570770) (hMAGL): hMAGL is a key enzyme in the endocannabinoid system, and its inhibitors have therapeutic potential. The core structure of the target compound could be screened against this enzyme.

Kinetic studies are crucial to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the inhibition constants (Ki).

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of the synthesized compounds.

Cytotoxicity and Anti-proliferative Activity: These assays are fundamental in cancer research. The anti-proliferative activity of phenylacetamide derivatives has been demonstrated against various cancer cell lines, including breast, lung, and colon cancer. tbzmed.ac.irnih.govijcce.ac.irijcce.ac.irresearchgate.net For example, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have shown potent antiproliferative activities, with some compounds causing cell cycle arrest in the S phase. nih.gov The cytotoxicity of N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives has also been evaluated against Leishmania promastigotes. scienceopen.comresearchgate.net

| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma) | 52 µM - 80 µM | nih.gov |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | NPC-TW01 (nasopharyngeal) | 0.6 µM | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives | Hela (cervical cancer) | 1.3 µM | ijcce.ac.ir |

| Phenylacetamide derivatives | MDA-MB-468 (breast cancer) | 0.6 µM | tbzmed.ac.ir |

Differentiation Induction: Some small molecules can induce differentiation in cancer cells, which is a potential therapeutic strategy. While no direct data exists for this compound, this is a plausible avenue of investigation given the diverse biological activities of related compounds.

By systematically applying these design principles and screening methodologies, a comprehensive understanding of the SAR and mechanistic underpinnings of this compound and its analogues can be achieved, paving the way for the development of novel therapeutic agents.

Mechanism of Action Studies at the Molecular and Cellular Level

Understanding the precise mechanisms by which these compounds exert their effects is crucial for further development.

Molecular Target Identification and Validation

For some acetamide derivatives, specific molecular targets have been proposed. For instance, certain N-phenylacetamide derivatives have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov Molecular docking studies suggested that these compounds could bind to the active site of α-glucosidase, potentially explaining their inhibitory activity. nih.gov In the context of cancer research, a novel series of quinazoline (B50416) derivatives, including an acetamide moiety, were designed as selective Aurora Kinase B (AURKB) inhibitors. nih.gov

Characterization of Ligand-Receptor/Enzyme Interactions

Molecular docking simulations have been employed to visualize the binding modes of acetamide derivatives with their target enzymes. For the α-glucosidase inhibitors, the interaction mode of the most potent compound was studied, providing insights that could guide the design of future inhibitors. nih.gov Similarly, for the AURKB inhibitors, the structure-activity relationship was explored to understand the key interactions driving their potency and selectivity. nih.gov

Investigation of Intracellular Signaling Pathways and Cellular Processes

The effects of N-phenylacetamide derivatives on cellular processes have also been examined. A scanning electron microscopy (SEM) investigation revealed that N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide could cause the rupture of the cell membrane in Xoo bacteria, indicating that its antibacterial action may involve the disruption of membrane integrity. nih.govmdpi.comnih.gov

Elucidation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

SAR studies are fundamental to optimizing the potency and properties of lead compounds. For the N-phenylacetamide derivatives containing a 4-arylthiazole moiety, a preliminary SAR was established. nih.govmdpi.com It was observed that the type and position of substituents on the benzene (B151609) ring significantly influenced the bactericidal activity. For instance, the presence of fluorine, chlorine, bromine, or a trifluoromethyl group at the 4-position of the benzene ring tended to increase the activity, whereas substitution at the 3-position was generally less favorable. mdpi.com

In the case of the 2-(2-oxo-morpholin-3-yl)-acetamide antifungal agents, the introduction of a gem-dimethyl group on the morpholin-2-one (B1368128) core was found to significantly improve plasma stability while maintaining in vitro antifungal activity. nih.gov This highlights the importance of SPR in developing compounds with suitable pharmacokinetic profiles.

The table below outlines some key SAR findings for N-phenylacetamide derivatives.

| Compound Series | Structural Modification | Impact on Activity/Property |

| N-phenylacetamide derivatives with 4-arylthiazole | Substitution at the 4-position of the benzene ring with F, Cl, Br, or CF₃ | Increased bactericidal activity mdpi.com |

| N-phenylacetamide derivatives with 4-arylthiazole | Substitution at the 3-position of the benzene ring | Less favorable for bactericidal activity mdpi.com |

| 2-(2-oxo-morpholin-3-yl)-acetamides | Introduction of a gem-dimethyl group on the morpholin-2-one core | Improved plasma stability nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and spectroscopic characteristics of molecules. While direct DFT studies on N-(4-(Oxetan-3-YL)phenyl)acetamide are not extensively published, the principles can be inferred from studies on structurally similar compounds.

For instance, DFT calculations on related acetamide (B32628) derivatives are used to optimize molecular geometry and predict vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. nih.govnih.gov The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It allows for the investigation of charge distribution, intramolecular interactions, and the stabilization energies associated with electron delocalization. nih.govresearchgate.net In similar acetamide structures, NBO analysis has been used to understand the nature of hydrogen bonds and other non-covalent interactions that play a significant role in the molecule's conformation and crystal packing. researchgate.net

Table 1: Representative Data from DFT and NBO Analysis on Acetamide Derivatives

| Calculated Property | Typical Information Obtained | Relevance |

| Optimized Molecular Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. nih.gov |

| HOMO-LUMO Energy Gap | Electronic transition energy, chemical reactivity | A smaller gap suggests higher reactivity. nih.gov |

| NBO Charges | Atomic charge distribution | Helps in understanding electrostatic interactions. nih.gov |

| Stabilization Energies (E(2)) | Strength of intramolecular interactions | Quantifies hyperconjugative and hydrogen bonding interactions. |

| Vibrational Frequencies | Predicted IR and Raman spectra | Aids in the interpretation of experimental spectroscopic data. nih.gov |

This table is illustrative and based on typical data obtained for similar compounds, as direct data for the target compound is limited in the provided search results.

Molecular Docking Simulations for Ligand-Target Binding Prediction and Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of a compound by simulating its interaction with a specific receptor. For this compound and its analogs, docking studies can identify key binding modes and interactions within the active site of a target protein.

Studies on similar acetamide-containing scaffolds have successfully used molecular docking to predict their binding affinity and interaction patterns with various enzymes. nih.govmdpi.com These simulations can reveal important hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. For example, in the context of enzyme inhibition, docking can elucidate how a molecule fits into the active site and interacts with key amino acid residues.

Molecular Dynamics Simulations for Conformational Analysis and Binding Site Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule and its interactions with its environment over time. For this compound, MD simulations could be employed to study its conformational flexibility, both in solution and when bound to a biological target.

MD simulations are particularly useful for understanding the stability of a ligand-protein complex predicted by molecular docking. By simulating the system over nanoseconds or even microseconds, researchers can assess whether the initial binding pose is stable and identify any significant conformational rearrangements of the protein or the ligand. This information is critical for a more accurate prediction of binding affinity and the mechanism of action. Studies on other acetamide derivatives have utilized MD simulations to confirm the stability of docking poses and to analyze the dynamic behavior of the ligand in the binding pocket. nih.gov

In Silico Prediction of Molecular Interactions and Bioactivity Profiles

In silico methods encompass a broad range of computational tools used to predict the pharmacokinetic properties, toxicity, and potential biological activities of a compound. These predictions are valuable in the early stages of drug discovery to prioritize candidates for further experimental testing.

For this compound, in silico tools can predict properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicities. researchgate.netpharmacophorejournal.com Furthermore, bioactivity profiles can be predicted by comparing the compound's structural features to those of known bioactive molecules. Prediction of Activity Spectra for Substances (PASS) analysis is one such method that can forecast a wide range of biological activities based on the structure of the compound. researchgate.net

Table 2: In Silico Predictions for a Hypothetical Acetamide Derivative

| Predicted Property | Method/Tool | Significance |

| Drug-Likeness | Lipinski's Rule of Five | Assesses the potential for oral bioavailability. pharmacophorejournal.com |

| ADME Properties | QSAR models, specialized software | Predicts the pharmacokinetic profile of the compound. researchgate.net |

| Toxicity Risks | In silico toxicity prediction tools | Identifies potential safety concerns early in development. pharmacophorejournal.com |

| Bioactivity Score | PASS analysis, similarity searching | Suggests potential therapeutic targets and applications. researchgate.net |

This table is illustrative. The specific predictions would require running the compound's structure through the relevant computational models.

Computational Approaches for Rational Design and Lead Optimization in this compound Scaffolds

The this compound scaffold serves as a promising starting point for the rational design and optimization of new drug candidates. Computational chemistry plays a pivotal role in this process by enabling the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

By analyzing the structure-activity relationships (SAR) of a series of related compounds, researchers can identify which structural modifications are likely to enhance a desired biological activity. nih.govresearchgate.net For example, if molecular docking reveals that a particular part of the this compound molecule is not optimally interacting with its target, computational methods can be used to design modifications that improve this interaction. This iterative process of computational design, followed by synthesis and experimental testing, can significantly accelerate the discovery of new and more effective therapeutic agents. The use of acetamide-sulfonamide scaffolds in drug design is an example of how these computational strategies are applied. mdpi.com

Advanced Analytical Methodologies in N 4 Oxetan 3 Yl Phenyl Acetamide Research

Chromatographic Techniques for High-Purity Isolation and Analysis

Chromatographic methods are indispensable for the purification and analytical assessment of "N-(4-(Oxetan-3-YL)phenyl)acetamide."

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of "this compound" and for its preparative isolation. The technique separates the target compound from impurities and byproducts based on differential partitioning between a stationary phase and a mobile phase. While specific HPLC methods for this compound are not detailed in the provided search results, related acetamide (B32628) derivatives are routinely analyzed using this method to ensure high purity, which is essential for accurate biological and chemical studies.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives, GC-MS offers high-resolution separation and definitive mass identification. Although direct GC-MS data for "this compound" is not available in the search results, the technique is widely applied to similar acetamide compounds. For instance, various N-substituted acetamides show characteristic retention times and mass spectra that allow for their unambiguous identification and quantification. rsc.org The molecular ion peak and fragmentation patterns obtained from the mass spectrometer are key to confirming the structure. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique for the analysis of "this compound," as it combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This method is particularly useful for non-volatile or thermally labile compounds. Bioanalytical LC-QTOF/MS methods have been successfully developed for other N-phenylpiperazine derivatives, achieving low limits of quantification (e.g., 10.0 ng/mL) and providing valuable data for pharmacokinetic studies. nih.gov Such methods are directly applicable to the analysis of "this compound" in complex biological matrices. The structures of various N-phenylacetamide derivatives have been confirmed using high-resolution mass spectrometry (HRMS) coupled with LC. nih.govmdpi.com

Advanced Spectroscopic Methods for Detailed Structural Confirmation

Spectroscopic techniques provide critical information about the functional groups and electronic structure of "this compound."

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For acetamide derivatives, key vibrational bands are observed for the N-H and C=O amide bonds. In related N-phenylacetamide compounds, the N-H stretching vibration appears in the region of 3187 cm⁻¹, while the carbonyl (C=O) stretch is also a prominent feature. openaccessjournals.comopenaccessjournals.com The presence of the oxetane (B1205548) ring would be indicated by its characteristic C-O-C stretching vibrations. The FTIR spectra of various acetamide compounds have been documented, providing a reference for the expected vibrational frequencies. spectrabase.comchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those associated with the aromatic phenyl ring. The absorption maxima are influenced by the substituents on the phenyl ring and the solvent used. researchgate.net For N-(4-nitrophenyl)acetamide, a related compound, the UV/Vis spectrum shows characteristic absorption bands that are consistent with its structure. jcbsc.org The UV-Vis spectrum of "this compound" would be expected to show absorptions characteristic of the substituted benzene (B151609) ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of "this compound" in solution.

¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of all hydrogen atoms in the molecule. For the "this compound" structure, distinct signals would be expected for the protons of the acetamide group (CH₃ and NH), the phenyl ring, and the oxetane ring. The splitting patterns and chemical shifts of the aromatic protons can confirm the para-substitution pattern on the phenyl ring. thermofisher.com In similar acetamide derivatives, the acetyl methyl protons typically appear as a singlet around 2.0 ppm, while the aromatic protons exhibit complex splitting patterns in the aromatic region. nih.govmdpi.com The protons of the oxetane ring would have characteristic shifts and couplings, providing definitive evidence for its presence.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The chemical shifts of the carbonyl carbon, the aromatic carbons, the acetyl methyl carbon, and the carbons of the oxetane ring are all diagnostic. In related acetamides, the carbonyl carbon signal appears around 168 ppm, and the acetyl methyl carbon is observed at approximately 24 ppm. nih.govmdpi.comchemicalbook.com The signals for the oxetane ring carbons would be expected in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Acetamide Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| N-(4-((4-Phenylthiazol-2-yl)amino)phenyl)acetamide | 10.19 (s, 1H, NH), 9.88 (s, 1H, NH), 7.9–7.86 (m, 2H, Ar-H), 7.66 (d, J = 9.0 Hz, 2H, Ar-H), 7.57 (d, J = 9.0 Hz, 2H, Ar-H), 7.43 (t, J = 7.6 Hz, 2H, Ar-H), 7.31 (t, J = 7.3 Hz, 1H, Ar-H), 7.27 (s, 1H, thiazole-H), 2.04 (s, 3H, CH₃) | 168.38, 163.79, 150.57, 137.22, 135.03, 133.74, 129.11, 128.01, 126.15, 120.44, 117.76, 102.97, 24.32 | mdpi.com |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of "this compound" and for obtaining structural information through fragmentation analysis.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. The calculated exact mass for a protonated molecule of a related acetamide derivative, C₁₇H₁₅FN₃OS ([M+H]⁺), is 328.09144, and the found mass was 328.09097, confirming its elemental formula. nih.gov A similar analysis for "this compound" would confirm its molecular formula of C₁₂H₁₅NO₂.

Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule and helps to confirm its structure. In the mass spectra of acetamide derivatives, common fragmentation pathways include cleavage of the amide bond and fragmentation of the substituent groups. For example, the fragmentation of N-(4-nitrophenyl) acetamide shows characteristic fragment peaks that correspond to different parts of the molecule. jcbsc.org The mass fragmentation spectrum of "this compound" would be expected to show fragments corresponding to the oxetanylphenyl group and the acetyl group.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformational details.

Absolute Stereochemistry and Solid-State Conformation: If a single crystal of "this compound" can be grown, X-ray diffraction analysis can reveal the precise arrangement of atoms in the crystal lattice. This provides unambiguous information on bond lengths, bond angles, and torsion angles. For other acetamide derivatives, X-ray crystallography has been used to determine the planarity of the amide group and the dihedral angles between the phenyl ring and the amide plane. researchgate.net In the case of N-(4-methoxy-3-nitro-phenyl)acetamide, the crystal structure revealed that the methoxy (B1213986) and acetamide groups are nearly coplanar with the phenyl ring. nih.govnih.gov Such an analysis for "this compound" would definitively establish the conformation of the oxetane ring relative to the phenylacetamide moiety.

Specialized Techniques for Complex Interaction Analysis

While direct experimental data for "this compound" using these techniques were not found, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful methods for studying the interactions of this compound with biological macromolecules.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a small molecule to a larger molecule, such as a protein. This technique can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. This would be valuable for understanding how "this compound" interacts with its biological targets.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor the binding of molecules in real-time. It can provide kinetic data on the association and dissociation rates of the interaction between "this compound" and a target molecule immobilized on a sensor surface. This information is crucial for characterizing the dynamics of the binding event.

Emerging Research Perspectives and Future Directions

Integration of N-(4-(Oxetan-3-YL)phenyl)acetamide Derivatives into Advanced Chemical Biology Probes

The development of novel chemical probes is essential for dissecting complex biological processes. The this compound scaffold offers several advantageous features for the design of such probes. The oxetane (B1205548) moiety, a four-membered cyclic ether, is a bioisostere for carbonyl and gem-dimethyl groups and can significantly enhance the physicochemical properties of a molecule. nih.govnih.gov Its incorporation has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, all of which are critical parameters for effective in vivo probes. nih.govmedchemexpress.com

Future research is anticipated to focus on functionalizing the this compound core to create a new generation of chemical probes. By attaching reporter groups such as fluorophores, biotin (B1667282) tags, or photo-cross-linkers to various positions on the phenyl ring or acetamide (B32628) group, researchers could develop tools for a range of applications. For instance, fluorescently labeled derivatives could be used for cellular imaging to track the localization and dynamics of specific protein targets. The improved pharmacokinetic properties imparted by the oxetane ring could lead to probes with better cell permeability and reduced off-target effects.

| Potential Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging, target localization |

| Affinity-Based Probe | Biotin | Protein pull-down, target identification |

| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins |

Exploration of this compound in Material Science Applications

The field of material science is constantly seeking new organic molecules with unique photophysical and self-assembly properties. The this compound scaffold holds promise for applications in areas such as aggregation-induced emission (AIE) and liquid crystal materials.

Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation in a poor solvent or the solid state. nih.gov This is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov The this compound structure contains both a rigid phenyl ring and rotatable bonds, which are features often seen in AIE-active molecules. Future studies could explore how modifying the substituents on the phenyl ring or the acetamide group could promote intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to AIE behavior. The development of AIE-active materials from this scaffold could lead to new fluorescent sensors, organic light-emitting diodes (OLEDs), and bio-imaging agents.

Liquid Crystal Materials: Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. Molecules that form liquid crystalline phases typically have anisotropic shapes, such as rod-like or disc-like structures, and a combination of rigid and flexible parts. The this compound scaffold, with its rigid phenyl core and flexible acetamide and oxetane groups, could potentially be engineered to exhibit liquid crystalline behavior. By introducing long alkyl chains or other mesogenic groups to the core structure, it may be possible to create novel liquid crystal materials with unique dielectric and optical properties for applications in displays and sensors. The crystal structure of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, has been studied, providing a basis for understanding the packing and intermolecular interactions that could influence such properties. researchgate.net

Development of Novel and Efficient Green Synthetic Strategies for this compound Analogues

As the demand for novel chemical entities grows, so does the need for sustainable and environmentally friendly synthetic methods. "Green chemistry" principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. Future research into this compound and its analogues will likely prioritize the development of green synthetic strategies.

Current synthetic routes to similar compounds often involve multi-step processes and the use of hazardous reagents. Researchers are expected to explore more efficient and greener alternatives. This could include the use of catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, to form the key C-N and C-C bonds in a more atom-economical manner. The use of greener solvents, such as water, ethanol, or supercritical CO2, and alternative energy sources like microwave irradiation or ultrasound could also be investigated to reduce the environmental impact of the synthesis. For example, the synthesis of related heterocyclic compounds has been achieved using agro-waste-based solvents and catalysts, demonstrating a move towards more sustainable chemical production. nih.gov

| Green Chemistry Approach | Potential Application in Synthesis |

| Catalysis | Use of transition metal catalysts for efficient bond formation. |

| Alternative Solvents | Replacement of hazardous organic solvents with water or bio-based solvents. |

| Energy Efficiency | Use of microwave or ultrasound to reduce reaction times and energy consumption. |

| Renewable Feedstocks | Exploration of bio-based starting materials. |

Application of Artificial Intelligence and Machine Learning in Predictive Modeling for this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling the rapid prediction of molecular properties and activities. nih.govcolab.ws These computational tools can be applied to the this compound scaffold to accelerate the design and optimization of new derivatives with desired characteristics.

Predictive models can be trained on existing datasets of molecules to learn the relationship between chemical structure and various properties. For the this compound scaffold, AI and ML could be used to:

Predict ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial for the development of safe and effective drugs. greenstonebio.com ML models can predict these properties for virtual libraries of this compound analogues, allowing researchers to prioritize the synthesis of compounds with favorable pharmacokinetic profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new derivatives against specific targets. This can guide the design of more potent and selective compounds.

De Novo Design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold that are predicted to have high activity and desirable properties.

The application of AI and ML will enable a more data-driven and efficient approach to exploring the chemical space around this promising scaffold. gu.se

Cross-Disciplinary Research Collaborations Leveraging the Unique Properties of the Oxetane-Phenyl-Acetamide Scaffold

The diverse potential applications of this compound and its derivatives necessitate a collaborative, cross-disciplinary research approach. The successful realization of its potential will require the expertise of scientists from various fields.

Future progress will be driven by collaborations between:

Synthetic Organic Chemists: To develop novel and efficient synthetic routes to a wide range of analogues.

Medicinal Chemists: To design and optimize derivatives with therapeutic potential. medchemexpress.com

Chemical Biologists: To integrate these molecules into probes for studying biological systems.

Material Scientists: To explore their potential in AIE and liquid crystal applications.

Computational Chemists and Data Scientists: To apply AI and ML for predictive modeling and rational design.

Pharmacologists and Biologists: To evaluate the biological activity and mechanisms of action of new compounds.

Such collaborations will foster innovation and accelerate the translation of fundamental research on the oxetane-phenyl-acetamide scaffold into practical applications that can address challenges in medicine, materials science, and beyond.

Q & A

Basic Questions

Q. What are the common synthetic routes for N-(4-(Oxetan-3-YL)phenyl)acetamide derivatives?

- Methodological Answer : A widely used approach involves Claisen-Schmidt condensation under ultrasonic irradiation. For example, N-(4-acetylphenyl)acetamide reacts with aromatic aldehydes in ethanol with catalytic KOH to yield N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives. Ultrasonic irradiation enhances reaction efficiency by reducing time and improving yields compared to conventional methods .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Safety data sheets (SDS) recommend:

- Handling : Use personal protective equipment (PPE), including gloves and lab coats. Avoid inhalation, skin contact, or ingestion. Work in a fume hood.

- Storage : Store in a cool, dry place, away from incompatible substances (e.g., strong oxidizers). Stability data suggest refrigeration (-20°C) for long-term storage .

- First Aid : In case of exposure, rinse affected areas with water and consult a physician immediately .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For structural confirmation of the oxetane ring and acetamide group (¹H and ¹³C NMR).

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹).

- Chromatography (HPLC/UPLC) : For purity assessment using validated methods .

Advanced Research Questions

Q. How can ultrasonic or microwave-assisted synthesis improve the yield and efficiency of this compound derivatives?

- Methodological Answer : Microwave irradiation (e.g., 455 W) accelerates reactions by enabling rapid, uniform heating. For example, microwave-assisted synthesis of sulfonamide-linked derivatives reduces reaction times from hours to minutes while maintaining high yields (>80%). Ultrasonic methods enhance mixing and mass transfer, particularly in heterogeneous systems, by generating cavitation bubbles that disrupt reaction barriers .

Q. What strategies are effective in resolving contradictory pharmacological data among structurally similar acetamide derivatives?

- Methodological Answer : Contradictions in activity (e.g., varying analgesic efficacy) can be addressed by:

- Structure-Activity Relationship (SAR) Analysis : Systematically modifying substituents (e.g., sulfonamide vs. piperazine groups) and evaluating their impact on target binding .

- Assay Standardization : Replicating assays under controlled conditions (pH, temperature) to minimize variability.

- Meta-Analysis : Comparing data across studies using tools like molecular docking or pharmacophore modeling to identify critical structural features. For instance, N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide showed superior anti-nociceptive activity compared to other analogs in inflammatory pain models .

Q. How can computational methods aid in predicting the biological activity and optimizing the structure of this compound analogs?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., cyclooxygenase for analgesic activity).

- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with biological outcomes.

- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic profiles (e.g., reducing hepatic toxicity). A study on TEAD–YAP inhibitors demonstrated the utility of computational screening in identifying analogs with enhanced efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.